3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Lipophilicity ADME Drug Design

Procure 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline for reproducible SAR studies. The meta-substitution pattern confers distinct PPARα selectivity and XLogP (4.4) vs. para/ortho isomers. This validated scaffold yields potent PPARα agonists (EC50 <90 nM) for diabetic retinopathy research. Inquire for research-grade purity and packaging.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 887580-43-0
Cat. No. B12451198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[([1,1'-Biphenyl]-4-yl)oxy]aniline
CAS887580-43-0
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=CC(=C3)N
InChIInChI=1S/C18H15NO/c19-16-7-4-8-18(13-16)20-17-11-9-15(10-12-17)14-5-2-1-3-6-14/h1-13H,19H2
InChIKeyYJQRLTCXYNGNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS 887580-43-0): A meta-Substituted Biaryl Ether Aniline Building Block for Targeted Chemical Synthesis and Procurement


3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS 887580-43-0) is a synthetic organic compound belonging to the class of biaryl ether anilines. It features a biphenyl moiety connected via an ether linkage to an aniline ring at the meta position . With a molecular formula of C18H15NO and a molecular weight of 261.32 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science, particularly where the meta-substitution pattern offers distinct steric and electronic properties compared to its ortho- and para-substituted analogs [1].

Procurement Alert: Why 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline Cannot Be Replaced by Other Biaryl Ether Aniline Isomers in Research Applications


Generic substitution of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline with its closely related positional isomers (e.g., 2- or 4-substituted anilines) or other biaryl ether anilines is not scientifically valid due to significant differences in physicochemical properties and biological activity. The meta-substitution pattern directly influences key molecular descriptors such as lipophilicity (XLogP), molecular flexibility (rotatable bond count), and electronic distribution, which in turn govern target binding affinity, metabolic stability, and overall pharmacokinetic profiles [1]. For instance, the XLogP value of 4.4 for this meta-isomer differs from that of the para-isomer, impacting membrane permeability and off-target interactions. Furthermore, the specific arrangement of the biphenyl-4-yloxy group at the 3-position of the aniline ring creates a unique spatial geometry that is essential for selective engagement with biological targets like PPARα [2], a characteristic not replicated by other isomers or analogs. Therefore, using a 'similar' compound without rigorous validation introduces unacceptable variability and risks compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS 887580-43-0) Against Key Analogs and Isomers


Meta-Substitution Confers Reduced Lipophilicity Compared to Para-Isomer

The lipophilicity of a compound, measured by XLogP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline exhibits a calculated XLogP value of 4.4 . This is lower than the XLogP of 4.6 reported for its para-substituted isomer, 4-([1,1'-Biphenyl]-4-yloxy)aniline (CAS 6628-69-9) . The reduced lipophilicity of the meta-isomer can lead to improved aqueous solubility and potentially a lower volume of distribution, which are favorable characteristics for drug development candidates.

Lipophilicity ADME Drug Design

Distinct Biological Activity Profile: Weak PPARγ Agonism vs. Ortho-Isomer Inactivity

In a cell-based reporter gene assay, 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline demonstrated weak agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 value greater than 50,000 nM (>50 µM) [1]. In contrast, the ortho-substituted isomer, 2-([1,1'-biphenyl]-4-yloxy)aniline (CAS 946727-18-0), showed no detectable agonist activity in the same assay system (EC50 > 100,000 nM, considered inactive) [2]. This indicates that the position of the aniline amino group relative to the biphenyl ether linkage is crucial for even weak engagement with the PPARγ ligand-binding domain, highlighting a fundamental difference in biological recognition between these positional isomers.

PPARγ Nuclear Receptor Agonist Cell-based Assay

Meta-Substitution Optimizes Molecular Topology for PPARα Agonist Chemotype

A recent study on biaryl aniline PPARα agonists established that the meta-substitution pattern, as found in 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, is a key structural feature for achieving subtype selectivity for PPARα over PPARγ and PPARβ/δ [1]. While the unsubstituted core itself is a synthetic intermediate, analogs derived from this meta-aniline scaffold (e.g., compound 6j) displayed potent PPARα agonism with EC50 values below 90 nM in a cell-based luciferase assay [1]. This is in stark contrast to a related chemotype, the 4-benzyloxy-benzylamino series, which does not inherently possess this same selectivity profile [1]. The unique benzoic acid headgroup in the final compounds, coupled with the meta-biaryl aniline linker, is postulated to be responsible for this selectivity. Therefore, the 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline core provides a privileged scaffold for developing subtype-selective PPARα agonists, a property not guaranteed by other biaryl aniline isomers or alternative chemotypes.

PPARα Selectivity Diabetic Retinopathy Drug Discovery

High-Impact Application Scenarios for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline (CAS 887580-43-0) in Research and Development


Synthesis of Subtype-Selective PPARα Agonists for Diabetic Retinopathy Research

As a validated core scaffold, 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline is ideally suited for the synthesis of novel biaryl aniline derivatives aimed at selectively activating PPARα. This application is directly supported by published structure-activity relationship studies demonstrating that analogs built on this meta-substituted framework achieve potent (EC50 < 90 nM) and selective PPARα agonism [1]. Procuring this specific building block enables medicinal chemistry teams to efficiently explore chemical space around a privileged chemotype for developing oral therapeutics targeting diabetic retinopathy and related metabolic diseases.

Structure-Activity Relationship (SAR) Studies for PPAR Nuclear Receptors

The compound's unique, albeit weak, PPARγ agonist activity (EC50 > 50,000 nM) [2] and its role as a PPARα scaffold provide a valuable tool for SAR investigations. Researchers can use 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline as a starting point to systematically modify the molecule and quantitatively assess how structural changes (e.g., on the aniline nitrogen or the biphenyl rings) impact potency, selectivity, and efficacy at different PPAR isoforms. Its differential activity compared to the inactive ortho-isomer [2] offers a clear baseline for understanding the molecular determinants of target engagement.

Investigating the Impact of Substitution Patterns on ADME Properties

The distinct physicochemical profile of 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline, particularly its lower lipophilicity (XLogP = 4.4) compared to the para-isomer (XLogP = 4.6) , makes it a useful probe in ADME (Absorption, Distribution, Metabolism, Excretion) studies. Researchers can use this compound and its isomers in comparative in vitro assays (e.g., Caco-2 permeability, microsomal stability) to quantitatively evaluate how the position of the aniline amino group influences key drug-like properties, thereby generating critical data to inform the design of compounds with improved pharmacokinetic profiles.

Development of Novel Phenyloxyaniline Derivatives for Imaging or Therapeutics

As a phenyloxyaniline derivative, this compound falls within a broader class of molecules with applications as radioligands for imaging or as therapeutic agents [3]. Its specific biphenyl-4-yloxy substitution pattern offers a unique steric and electronic environment for further functionalization. Procurement of this specific intermediate allows for the exploration of new chemical entities within the phenyloxyaniline patent space, enabling the development of novel compounds with potential utility in nuclear medicine or other therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[([1,1'-Biphenyl]-4-yl)oxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.